molecular formula C20H21F3N4O4 B2820502 1-(3-Methoxyphenyl)-4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1396807-30-9

1-(3-Methoxyphenyl)-4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2820502
CAS RN: 1396807-30-9
M. Wt: 438.407
InChI Key: RWYPBYFFMVGDKY-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H21F3N4O4 and its molecular weight is 438.407. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study on the synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring reported these compounds exhibited strong antimicrobial activity. The research conducted a structure–activity study to assess the antimicrobial effect of these compounds (Krolenko et al., 2016).

Synthesis of Substituted Pyrrolidinone Derivatives

Another research focused on the synthesis of a novel series of 1,3-disubstituted pyrrolidinone derivatives from 1-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine. This study highlighted the process of synthesizing these derivatives and their potential applications (Urbonavičiūtė et al., 2014).

Discovery of G Protein-Biased Dopaminergics

Research on the discovery of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure included 1,4-disubstituted aromatic piperazines as key structural motifs. This study explored the design of G protein-biased partial agonists as potential novel therapeutics, demonstrating the significant role of structural modification in therapeutic applications (Möller et al., 2017).

Synthesis and Evaluation of Antitubercular Activity

A synthesis and evaluation study of novel Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles for antitubercular activity against Mycobacterium tuberculosis H37Rv utilized compounds with pyrrolidine, piperidine, and morpholine. This highlights the compound's potential in antitubercular treatments (Badiger & Khazi, 2013).

Apoptosis Induction and Potential Anticancer Agents

A novel apoptosis inducer identified through caspase- and cell-based high-throughput screening was a compound with significant activity against breast and colorectal cancer cell lines. The structure-activity relationship (SAR) studies of this compound provided insights into designing effective anticancer agents (Zhang et al., 2005).

properties

IUPAC Name

1-(3-methoxyphenyl)-4-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O4/c1-30-15-6-2-5-14(9-15)27-11-13(8-16(27)28)18(29)26-7-3-4-12(10-26)17-24-25-19(31-17)20(21,22)23/h2,5-6,9,12-13H,3-4,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYPBYFFMVGDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCCC(C3)C4=NN=C(O4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one

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